2,8-Dibromodibenzofuran
Description
Contextualization of Dibenzofuran (B1670420) in Organic Heterocyclic Chemistry
Dibenzofuran is a heterocyclic organic compound featuring a central furan (B31954) ring fused to two benzene (B151609) rings. wikipedia.orgatamanchemicals.com This aromatic structure is a member of a larger class of organic heterocycles, which are cyclic compounds containing atoms of at least two different elements in their rings. wikipedia.org Heterocyclic compounds are pervasive in chemistry and biology, forming the basis of numerous natural products, pharmaceuticals, and functional materials. wikipedia.orgthesciencein.orgresearchgate.net Dibenzofuran itself is a white, volatile solid found in coal tar. wikipedia.orgatamanchemicals.com Its thermal stability and low toxicity have led to its use as a heat transfer agent. wikipedia.orgatamanchemicals.com The dibenzofuran structure is a "mancude organic heterotricyclic parent," meaning it consists of a furan ring flanked by two ortho-fused benzene rings. atamanchemicals.com
Importance of Brominated Dibenzofuran Scaffolds in Modern Chemical Synthesis
The introduction of bromine atoms onto the dibenzofuran scaffold significantly enhances its utility in synthetic chemistry. Brominated dibenzofurans, such as 2-bromodibenzofuran and 2,8-dibromodibenzofuran, serve as versatile intermediates. hcchems.com The carbon-bromine bonds provide reactive sites for a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. acs.orgfrontiersin.org These reactions allow for the construction of more complex molecules by forming new carbon-carbon and carbon-nitrogen bonds, respectively. This functionalization is crucial for the synthesis of a wide array of compounds with tailored electronic and photophysical properties. For instance, brominated dibenzofurans are used as reagents in Friedel-Crafts acylation reactions to produce intermediates for medicinal and materials science applications. hcchems.com
Specific Focus on this compound as a Key Intermediate in Chemical Research
Among the brominated derivatives, this compound stands out as a particularly valuable building block. lookchem.cominnospk.comchemimpex.com Its symmetrical structure and the presence of two reactive bromine atoms at the 2 and 8 positions allow for controlled, stepwise functionalization or difunctionalization. This makes it an ideal precursor for the synthesis of polymers and small molecules with specific, well-defined architectures.
A straightforward synthesis of this compound involves the direct bromination of dibenzofuran (referred to as diphenylene-oxide in some literature) using bromine in glacial acetic acid. chemicalbook.com This method provides the desired product in good yield.
Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 10016-52-1 chemicalbook.comnih.gov |
| Molecular Formula | C12H6Br2O chemicalbook.comnih.gov |
| Molecular Weight | 325.98 g/mol chemicalbook.comchemdad.com |
| Appearance | White to light yellow powder or crystals atamanchemicals.comchemdad.com |
| Melting Point | 226°C chemdad.com |
| Boiling Point | 396°C chemdad.com |
| Density | 1.886 g/cm³ chemdad.com |
| Flash Point | 193°C chemdad.com |
Overview of Research Trajectories on Dibenzofuran Systems
Research involving dibenzofuran systems is diverse and expanding. thesciencein.orgresearchgate.net A significant area of investigation is their application in medicinal chemistry, where dibenzofuran derivatives have shown potential as anticancer, antibacterial, and antifungal agents. thesciencein.orgresearchgate.netbiointerfaceresearch.com The dibenzofuran scaffold is a component of various natural products and is being explored for the development of new therapeutic agents. researchgate.net
In materials science, dibenzofuran-based compounds are being developed for use in organic light-emitting diodes (OLEDs). hcchems.comfrontiersin.org The rigid and planar structure of the dibenzofuran core, combined with the ability to tune its electronic properties through substitution, makes it an attractive candidate for host materials in phosphorescent OLEDs. hcchems.com Recently, this compound has been utilized as a passivating agent in quasi-2D perovskite light-emitting diodes (PeLEDs), leading to devices with high efficiency. researchgate.netnih.gov The oxygen atom in the dibenzofuran acts as a Lewis base, coordinating with uncoordinated lead ions and reducing defects. researchgate.netnih.gov
Furthermore, research is ongoing to develop new synthetic methodologies for accessing functionalized dibenzofurans. acs.orgacs.org These include palladium-catalyzed C-H activation and C-O cyclization strategies, as well as Negishi coupling approaches. acs.org The study of polychlorinated dibenzofurans (PCDFs), which are structurally related to brominated dibenzofurans, is also an important area of environmental research due to their potential toxicity. biointerfaceresearch.commdpi.comresearchgate.netacs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,8-dibromodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2O/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCZRCPQBWIXTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(O2)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40142993 | |
| Record name | Dibenzofuran, 2,8-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40142993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10016-52-1 | |
| Record name | Dibenzofuran, 2,8-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010016521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzofuran, 2,8-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40142993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,8-Dibromodibenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2,8 Dibromodibenzofuran and Its Derivatives
Direct Halogenation Approaches
Direct halogenation of dibenzofuran (B1670420) is a primary method for the synthesis of its bromo-derivatives. This approach relies on the electrophilic substitution of hydrogen atoms on the aromatic rings with bromine.
Electrophilic Bromination of Dibenzofuran Precursors
The direct bromination of dibenzofuran is a common method for synthesizing brominated dibenzofurans. capes.gov.br The reaction of dibenzofuran with bromine in a suitable solvent, such as glacial acetic acid, leads to the formation of 2,8-dibromodibenzofuran as the major product. google.com One specific method involves heating a suspension of dibenzofuran and bromine in glacial acetic acid at 120°C under a nitrogen atmosphere for 6 hours, resulting in a 75% yield of the intermediate product. chemicalbook.com The positions of bromination are dictated by the electron density of the dibenzofuran ring system.
The bromination of substituted dibenzofurans can also be achieved. For instance, the bromination of 2-hydroxydibenzofuran (B1202526) has been studied to determine the position of the incoming bromo group. acs.org The strong ortho-para directing influence of the hydroxyl group plays a significant role in the regioselectivity of this reaction. acs.org
A variety of brominating agents and conditions have been explored to optimize the synthesis of brominated dibenzofurans. These include the use of N-bromosuccinimide (NBS) and other bromine donors, often in the presence of a Lewis acid catalyst like iron(III) bromide. vulcanchem.com The choice of solvent and reaction temperature can also influence the regioselectivity and yield of the bromination reaction. vulcanchem.com
Regioselective Synthesis of Dibromodibenzofuran Isomers
Achieving regioselectivity in the synthesis of dibromodibenzofuran isomers is a significant challenge due to the multiple reactive positions on the dibenzofuran core. The directing effects of existing substituents on the dibenzofuran ring are crucial for controlling the position of subsequent bromination. For example, the synthesis of specific isomers often requires multi-step procedures involving the introduction of directing groups, followed by bromination and subsequent removal or modification of the directing group.
Research has shown that the substitution pattern of the starting material heavily influences the outcome of the bromination reaction. For instance, the bromination of 2-bromodibenzofuran yields this compound, indicating a preference for bromination at the 8-position in the presence of a bromo substituent at the 2-position. acs.org
Tether-directed functionalization has emerged as a strategy for achieving regioselectivity in the synthesis of fullerene bis-adducts, a concept that could potentially be adapted for the regioselective synthesis of dibromodibenzofuran isomers. cnr.it This method involves using a tether to direct the reaction to a specific site on the molecule. cnr.itmdpi.com
Table 1: Regioselective Bromination of Dibenzofuran Derivatives
| Starting Material | Reagents and Conditions | Major Product(s) | Reference |
| Dibenzofuran | Br₂ / Acetic Acid, 120°C | This compound | google.comchemicalbook.com |
| 2-Bromodibenzofuran | Electrophilic Bromination | This compound | acs.org |
| 2-Hydroxydibenzofuran | Electrophilic Bromination | 1-Bromo-2-hydroxydibenzofuran | acs.org |
Ring-Closure Strategies for Dibenzofuran Core Formation
An alternative to direct halogenation is the construction of the dibenzofuran ring system from acyclic precursors. These methods often offer better control over the substitution pattern of the final product.
Intramolecular Carbon-Carbon Bond Formation from Diaryl Ethers
The formation of a carbon-carbon bond between the two aryl rings of a diaryl ether is a key strategy for synthesizing the dibenzofuran core. nih.govnih.gov This can be achieved through various methods, including free-radical cyclization of ortho-(aryloxy)aryldiazonium salts. nih.gov In this approach, a nitro group can be used to facilitate the initial formation of the diaryl ether via a nucleophilic aromatic substitution (SNAr) reaction. nih.gov
Palladium-catalyzed intramolecular C-H arylation is another powerful tool for this transformation. organic-chemistry.org This method involves the direct coupling of a C-H bond on one aryl ring with a carbon-halogen bond or another activated group on the other aryl ring. The use of pivalic acid as a reaction solvent has been shown to improve reproducibility and yield in these reactions. organic-chemistry.org
Intramolecular Oxygen-Arylation of 2-Arylphenols
The formation of the central furan (B31954) ring can also be accomplished through an intramolecular C-O bond formation, specifically the O-arylation of 2-arylphenols. nih.govnih.gov This approach involves the coupling of the phenolic hydroxyl group with the adjacent aryl ring.
Copper-catalyzed methods have been developed for the cyclization of 2-arylphenols to dibenzofurans. ekb.eg For instance, CuI-mediated sequential iodination and cycloetherification of o-arylphenols can provide access to iodinated dibenzofurans. ekb.eg
Palladium-Catalyzed Cyclization Approaches
Palladium catalysis is widely employed in the synthesis of dibenzofurans through various cyclization strategies. organic-chemistry.org One notable method is the palladium-catalyzed phenol-directed C-H activation/C-O cyclization, which uses air as the oxidant. nih.govfigshare.comacs.org This reaction proceeds through a Pd(0)/Pd(II) catalytic cycle and has been shown to tolerate a variety of functional groups. nih.govacs.org Mechanistic studies have indicated that the turnover-limiting step is the C-O reductive elimination rather than C-H activation. nih.govacs.org
Another palladium-catalyzed approach involves the cyclization of o-iododiaryl ethers. organic-chemistry.orgthieme-connect.com This method can be performed using a reusable Pd/C catalyst under ligand-free conditions. organic-chemistry.org The required o-iododiaryl ethers can be synthesized in a one-pot procedure through sequential iodination and O-arylation of phenols. organic-chemistry.orgthieme-connect.com
Furthermore, the reaction of o-iodophenols with silylaryl triflates in the presence of CsF, followed by a palladium-catalyzed cyclization, provides an efficient route to dibenzofurans. organic-chemistry.orgacs.org This method is tolerant of various functional groups and generally provides good to excellent yields. organic-chemistry.orgacs.org
Table 2: Palladium-Catalyzed Cyclization Reactions for Dibenzofuran Synthesis
| Precursor | Catalyst System | Reaction Type | Product | Reference |
| 2-Phenylphenol | Pd(OAc)₂, IPr ligand, Air (oxidant) | Phenol-directed C-H activation/C-O cyclization | Dibenzofuran | nih.govacs.org |
| o-Iododiaryl ethers | Pd/C | Intramolecular C-H activation/C-C coupling | Dibenzofurans | organic-chemistry.orgthieme-connect.com |
| o-Iodophenols and silylaryl triflates | CsF, then Pd catalyst | O-arylation followed by cyclization | Dibenzofurans | organic-chemistry.orgacs.org |
Copper-Mediated Cyclization Reactions
Copper-catalyzed reactions are a cornerstone in the synthesis of diaryl ethers and related heterocyclic systems like dibenzofurans. One prominent method involves the intramolecular cyclization of diaryl ether derivatives. ekb.eg For the synthesis of this compound, this would typically start from a 2,2'-dihydroxybiphenyl precursor followed by a cyclization step, or more commonly, an intramolecular Ullmann-type condensation of a 2-halo-2'-hydroxydiaryl ether.
A more recent and efficient approach utilizes the copper-catalyzed cyclization of cyclic diaryliodonium salts. acs.org In this strategy, diaryliodonium triflates react in the presence of a copper catalyst, using water as the oxygen source for the furan ring, to yield dibenzofuran derivatives in good to excellent yields. ekb.egacs.org The synthesis of the 2,8-dibromo isomer via this route would necessitate a starting diaryliodonium salt with bromine atoms at the appropriate positions. This oxygen-iodine exchange methodology has been successfully applied to the synthesis of organic semiconducting materials. acs.org Another innovative copper-catalyzed method involves the deborylative ring contraction of dibenzoxaborins to furnish the dibenzofuran skeleton under mild, aerobic conditions. researchgate.net
Cascade and Annulation Reactions
Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical route to complex molecules.
A powerful, transition-metal-free method for assembling the dibenzofuran core involves a cascade reaction initiated by a double 1,4-conjugate addition, followed by an intramolecular annulation. nih.govnih.gov This strategy employs the reaction of a propargylamine (B41283) with two equivalents of an imidazolium (B1220033) methylide. nih.gov The reaction proceeds smoothly under ambient atmospheric conditions and is noted for its excellent tolerance of various functional groups, including bromo and chloro substituents, which can be challenging for some metal-catalyzed processes. nih.govnih.gov
This functional group tolerance makes the method highly suitable for creating specifically substituted dibenzofurans like the 2,8-dibromo derivative. The synthesis would require a starting propargylamine and an imidazolium methylide bearing bromine atoms on their respective aromatic rings, positioned to yield the desired 2,8-substitution pattern in the final dibenzofuran product. This approach provides a versatile and direct entry to structurally diverse dibenzofurans that may be difficult to access through traditional regioselective routes. nih.govnih.gov
Benzannulation reactions provide a route to construct a benzene (B151609) ring onto an existing heterocyclic core. One such methodology is the synthesis of highly functionalized dibenzofurans from the reaction of readily available 2-nitrobenzofurans with alkylidene malononitriles. This approach proceeds under metal-free conditions to afford a variety of dibenzofuran structures in moderate to excellent yields. ekb.eg The utility of this method has been demonstrated through gram-scale synthesis and further derivatization of the products. ekb.eg To apply this method for the synthesis of this compound, one would need to start with a brominated 2-nitrobenzofuran (B1220441) and a corresponding brominated alkylidene malononitrile, allowing for the construction of the second brominated benzene ring.
Coupling Reactions for Dibenzofuran Functionalization
Cross-coupling reactions are indispensable tools for the derivatization of aryl halides, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This compound, with its two reactive C-Br bonds, is an ideal substrate for such transformations.
The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a biaryl linkage. iitk.ac.inorganic-chemistry.org This reaction can be applied to this compound to synthesize larger, more complex molecular architectures. For example, in an Ullmann-type homocoupling, this compound can be reacted to form oligomers or polymers where dibenzofuran units are linked together.
While the traditional Ullmann reaction often requires harsh conditions, modern variations have improved its scope and applicability. lscollege.ac.in A related example is the nickel(0)-mediated reductive coupling of 4,6-dibromodibenzofuran, which was used to synthesize a flake-shaped cyclic trimer, nih.govcyclo-4,6-dibenzofuranylene. oup.com This demonstrates the utility of di-brominated dibenzofurans as building blocks in metal-mediated homocoupling reactions to create strained macrocycles and other novel materials.
The Suzuki-Miyaura cross-coupling reaction is one of the most versatile and widely used methods for C-C bond formation, pairing an organohalide with an organoboron compound, typically a boronic acid or ester. fishersci.eslibretexts.org It is celebrated for its mild reaction conditions, high functional group tolerance, and the low toxicity of its reagents. fishersci.es
This compound serves as an excellent electrophilic partner in Suzuki-Miyaura reactions. The bromine atoms can be selectively replaced by a wide variety of aryl, heteroaryl, or alkyl groups, enabling the synthesis of a vast library of derivatives. A specific literature procedure details the coupling of this compound with 4-([2,2':6',2''-terpyridyl]-4'-)-benzene boronic acid using a palladium catalyst to generate a complex ligand system. chemicalbook.com The reaction proceeds with high efficiency, demonstrating the practicality of this method for functionalizing the dibenzofuran core. chemicalbook.com
The general conditions for a Suzuki-Miyaura coupling involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base (e.g., K₂CO₃, Cs₂CO₃, or NaOH), and a suitable solvent system, often a mixture of an organic solvent and water. fishersci.esmdpi.com
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield |
|---|---|---|---|---|---|
| This compound | 4-([2,2':6',2''-terpyridyl]-4'-)-benzene boronic acid | Pd(PPh₃)₄ | NaOH (aq) | THF | 70% |
Other palladium-catalyzed cross-coupling reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination, are also highly applicable for the derivatization of this compound, allowing for the introduction of alkenyl, alkynyl, and nitrogen-based functional groups, respectively.
Derivatization of this compound to Advanced Intermediates
The strategic functionalization of the this compound scaffold is a critical step in the synthesis of complex molecules, particularly those with applications in medicinal chemistry. The bromine atoms at the 2 and 8 positions serve as versatile handles for introducing a variety of functional groups, leading to the creation of advanced intermediates. These intermediates are precursors to pharmacologically active compounds, including dicationic amidines and diamidoximes, which have been investigated for their therapeutic potential.
Conversion to Dicyanodibenzofuran Derivatives
A key transformation in the derivatization of this compound is its conversion to 2,8-dicyanodibenzofuran. This conversion replaces the bromo groups with cyano groups, which can then be further elaborated into other functionalities like amidines and amidoximes.
The synthesis is typically achieved through a nucleophilic substitution reaction. Specifically, this compound is reacted with copper(I) cyanide (CuCN). google.com The reaction is carried out in a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF), under reflux conditions. google.com This process, a type of Rosenmund-von Braun reaction, effectively displaces the bromide ions with cyanide ions, yielding 2,8-dicyanodibenzofuran. google.com
Reaction Scheme: Cyanation of this compound
This cyanation step is crucial as the resulting dinitrile is a stable, key intermediate for the synthesis of various dicationic derivatives. google.com
Synthesis of Amidines and Diamidoximes from this compound Precursors
The 2,8-dicyanodibenzofuran intermediate serves as the direct precursor for the synthesis of therapeutically relevant diamidine and diamidoxime derivatives. The general strategy involves the conversion of the nitrile groups into imidates, which are then reacted with appropriate amines or hydroxylamine (B1172632).
The first step in this sequence is the Pinner reaction. The 2,8-dicyanodibenzofuran is treated with an alcohol, such as ethanol, in the presence of a strong acid catalyst like dry hydrogen chloride gas, typically in an anhydrous solvent like 1,4-dioxane. google.com This reaction proceeds at room temperature over several days to form the corresponding diimidate intermediate, which is often used in the next step without extensive purification. google.com
Once the diimidate is formed, it can be readily converted to the target molecules:
Diamidine Synthesis: The diimidate intermediate is reacted with ammonia (B1221849) in anhydrous ethanol. This reaction displaces the ethoxy groups of the imidate to form the 2,8-diamidinodibenzofuran, which is typically isolated as a hydrochloride salt. google.com
Diamidoxime Synthesis: To produce the diamidoxime, the diimidate intermediate is reacted with hydroxylamine in anhydrous ethanol. google.com Diamidoximes are of particular interest as they can act as prodrugs for the corresponding diamidines. google.com
This synthetic route provides an effective method for producing a range of dicationic dibenzofuran compounds from a common dinitrile precursor, allowing for the systematic investigation of their structure-activity relationships. google.com
Compound Data Tables
Table 1: Reactants and Products in the Derivatization of this compound
| Compound Name | Molecular Formula | Role in Synthesis |
|---|---|---|
| This compound | C₁₂H₆Br₂O | Starting Material |
| Copper(I) Cyanide | CuCN | Reagent |
| N,N-Dimethylformamide | C₃H₇NO | Solvent |
| 2,8-Dicyanodibenzofuran | C₁₄H₆N₂O | Intermediate google.com |
| Ethanol | C₂H₅OH | Reagent |
| Hydrogen Chloride | HCl | Catalyst |
| 2,8-Dibenzofurandiimidate | C₁₆H₁₆N₂O₃ | Intermediate google.com |
| Ammonia | NH₃ | Reagent |
| 2,8-Diamidinodibenzofuran | C₁₄H₁₂N₄O | Final Product google.com |
| Hydroxylamine | NH₂OH | Reagent |
Reactivity and Advanced Chemical Transformations of 2,8 Dibromodibenzofuran Systems
Electrophilic Aromatic Substitution Patterns in Dibenzofuran (B1670420) Systems
The inherent reactivity of the dibenzofuran ring system is largely dictated by electrophilic aromatic substitution. thieme-connect.de Compared to benzene (B151609), dibenzofuran is significantly more reactive towards electrophiles, a characteristic attributed to the influence of the central furan (B31954) ring. thieme-connect.deatamanchemicals.com However, it is not as reactive as diphenyl ether. thieme-connect.de The positions para to the oxygen atom (2- and 8-positions) are considerably favored for substitution over the ortho positions (4- and 6-positions). thieme-connect.de This preference allows for the synthesis of 2,8-disubstituted dibenzofurans under appropriate conditions. thieme-connect.de
For instance, Friedel-Crafts acylation with benzoyl chloride and aluminum trichloride (B1173362) results in up to 90% of the 2-isomer. thieme-connect.de Similarly, sulfonation at 100°C yields the 2-sulfonic acid in 75% yield. thieme-connect.de Halogenation reactions, including chlorination, bromination, and iodination, also show a preference for the 2-position. thieme-connect.de Nitration presents a more complex scenario, with the 3-isomer being predominantly formed, and the product distribution is sensitive to the solvent used. thieme-connect.deoup.com
The regioselectivity of electrophilic aromatic substitution on the dibenzofuran core is profoundly influenced by the oxygen heteroatom of the central furan ring. atamanchemicals.comwikipedia.org One of the lone pairs of electrons on the oxygen atom is delocalized into the ring system, creating a 4n+2 aromatic system and increasing the electron density of the aromatic rings. atamanchemicals.comwikipedia.org This electron-donating effect makes the dibenzofuran system more reactive than benzene towards electrophilic attack. atamanchemicals.comwikipedia.org
Resonance analysis shows that this delocalization increases the electron density primarily at the 2, 4, 6, and 8 positions. The substitution at the 2- and 8-positions (para to the oxygen) is favored over the 4- and 6-positions (ortho to the oxygen). thieme-connect.de This is because the carbocation intermediate formed during attack at the 2-position is better stabilized by resonance, involving the adjacent benzene ring, similar to a benzylic carbocation. echemi.comstackexchange.com In contrast, nitration reactions often favor the 3-position, which is attributed to a different reaction mechanism, potentially involving a charge-transfer complex rather than a classical σ-complex. oup.com The presence of existing substituents on one of the benzene rings further directs incoming electrophiles. Electron-withdrawing groups steer substitution to the 8-position of the other ring, while electron-donating groups direct substitution to the same ring. thieme-connect.de
Nucleophilic Substitution Reactions
While electrophilic substitutions are common for the dibenzofuran core, the bromine atoms in 2,8-dibromodibenzofuran are susceptible to nucleophilic substitution reactions. lookchem.comsmolecule.com These reactions involve the replacement of a bromide ion by a nucleophile, which is a species with an unshared pair of electrons. scribd.com The carbon-bromine bond is polarized, making the carbon atom electrophilic and a target for nucleophiles. ksu.edu.sa Such reactions are fundamental in synthetic chemistry for introducing a wide array of functional groups. scribd.com For instance, the bromine atoms on polybrominated dibenzofurans can be replaced by other functional groups through nucleophilic substitution. smolecule.com
Metal-Catalyzed Transformations of Bromine Substituents
The bromine atoms at the 2- and 8-positions of dibenzofuran serve as excellent leaving groups in a variety of metal-catalyzed cross-coupling reactions. eie.grwiley.com These transformations are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form C-C bonds by coupling the aryl bromide with an organoborane, such as a boronic acid or ester. fishersci.co.ukiitk.ac.in The reaction is valued for its mild conditions and tolerance of various functional groups. fishersci.co.uk this compound can be coupled with arylboronic acids to synthesize more complex, substituted dibenzofuran structures. google.com
Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper co-catalyst. wikipedia.org It is a reliable method for synthesizing arylalkynes under mild conditions. wikipedia.orgresearchgate.net The reaction can be performed on this compound to introduce alkynyl groups, which are versatile intermediates for further transformations. rsc.org The regioselectivity of the Sonogashira coupling on polyhalogenated substrates can sometimes be controlled by the choice of catalyst and ligands. rsc.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for forming C-N bonds by coupling an aryl halide with an amine. wikipedia.orgsigmaaldrich.com It has largely replaced harsher traditional methods for synthesizing aryl amines. wikipedia.org this compound can undergo Buchwald-Hartwig amination with various amines, such as carbazoles, to create donor-acceptor molecules with applications in organic electronics, like OLEDs. nih.gov The choice of phosphine (B1218219) ligands is crucial for the efficiency of the catalyst system. acsgcipr.org
Below is a table summarizing these key metal-catalyzed reactions for this compound.
| Reaction Name | Catalyst/Reagents | Bond Formed | Product Type |
| Suzuki-Miyaura Coupling | Pd catalyst, Base, Arylboronic acid | C-C | Biaryls |
| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Base, Terminal alkyne | C-C (sp²-sp) | Arylalkynes |
| Buchwald-Hartwig Amination | Pd catalyst, Base, Amine/Amide | C-N | Aryl amines |
Other Functionalization Strategies for this compound
Beyond the common cross-coupling reactions, other strategies can be employed to functionalize this compound. One such method involves halogen-metal exchange, typically using an organolithium reagent like n-butyllithium, to generate a more reactive organometallic intermediate. This dilithiated dibenzofuran can then react with various electrophiles to introduce a wide range of substituents.
Additionally, the bromine atoms can direct further electrophilic substitution. The electron-withdrawing nature of the bromine atoms deactivates the ring they are attached to, potentially allowing for selective functionalization of the other ring under carefully controlled conditions. The bromine atoms can also be converted into other functional groups, for example, through phosphination reactions to form C-P bonds, which are valuable in ligand synthesis and materials science. researchgate.net These alternative strategies expand the synthetic utility of this compound as a versatile building block. researchgate.net
Mechanistic Studies of Unintentional Formation Pathways of Polybrominated Dibenzofurans
Thermal Degradation and Pyrolysis of Brominated Precursors
Thermal processes such as waste incineration, industrial heating, and uncontrolled fires are significant sources of PBDFs. murdoch.edu.au These compounds are primarily formed from the decomposition of BFRs, which are widely used in consumer and industrial products. pops.intmurdoch.edu.au
Polybrominated diphenyl ethers (PBDEs) are well-established precursors for the formation of PBDFs under thermal stress. acs.orgpops.int The transformation involves an intramolecular cyclization reaction. The most accessible pathway is initiated by the loss of a bromine or hydrogen atom from an ortho-position (a carbon atom adjacent to the ether linkage), followed by a ring-closure reaction to form the furan (B31954) ring structure. acs.orgpops.int
The degree and pattern of bromine substitution on the PBDE molecule influence the likelihood and outcome of this transformation. acs.orgnih.gov Studies have shown that lower-brominated PBDEs are more likely to transform into PBDD/Fs, whereas higher-brominated PBDEs tend to break at the ether bond. nih.gov For instance, the pyrolysis of 23 different PBDE congeners (from mono- to hepta-brominated) demonstrated that a specific PBDE can only form a particular PBDF or polybrominated dibenzo-p-dioxin (B167043) (PBDD) based on its unique bromine arrangement. nih.gov The intramolecular elimination of HBr or Br2 is a key mechanistic step for this cyclization. pops.int
Theoretical and experimental studies have confirmed that these transformations can occur under a wide range of heating conditions, including those found in industrial processes like the extrusion and molding of plastics containing PBDEs at temperatures between 200°C and 250°C. pops.intnih.gov
De novo synthesis is a formation pathway where PBDFs are built from simpler molecules on the surface of fly ash in combustion processes. acs.orgnih.govua.es This process requires a carbon source, a bromine source, and typically a metal catalyst. acs.org It is a recognized pathway for the formation of halogenated organic compounds in facilities like municipal waste incinerators. ua.es
Laboratory experiments using model mixtures of activated carbon and copper(II) bromide (CuBr₂) have demonstrated the feasibility of this pathway. acs.orgnih.gov Key findings from these studies include:
Catalysis: Copper(II) ions are effective catalysts, accelerating the degradation of the carbon structure in the presence of oxygen. acs.orgacs.org
Temperature Dependence: The formation of PBDFs via de novo synthesis is highly dependent on temperature. In one study, the maximum yield of total PBDD/Fs (91.7 ng/g) was observed at 300°C. nih.govacs.org As the temperature increased to 400°C and 500°C, the total yield decreased, but the degree of bromination of the resulting compounds increased. nih.govacs.org
Precursors: Organic residual carbon and high-molecular-weight compounds from incomplete combustion serve as the precursor material for the carbon backbone of the dibenzofuran (B1670420) structure. acs.org
Table 1: Effect of Temperature on PBDD/F Yield from De Novo Synthesis This interactive table summarizes the findings from laboratory experiments on the de novo synthesis of PBDD/Fs from a mixture of activated carbon and CuBr₂.
| Temperature (°C) | Total PBDD/F Yield (ng/g) | Observation |
| 300 | 91.7 | Maximum yield observed. |
| 400 | Lower than at 300°C | Higher bromination degree. |
| 500 | Lowest yield | Highest bromination degree. |
| Data sourced from studies by Ortuño et al. nih.govacs.org |
The conditions under which thermal degradation occurs significantly impact the formation and emission of PBDFs. murdoch.edu.au Various parameters have been studied in laboratory and pilot-scale investigations, typically at temperatures ranging from 280°C to 900°C. murdoch.edu.au
Temperature: Temperature is a critical factor. While de novo synthesis may peak at lower temperatures like 300°C, precursor condensation reactions occur at higher temperatures. nih.gov In grate-fired boilers, an exponential decrease in PBDD/F emissions has been observed with a linear increase in the furnace temperature, though other variables also play a role. researchgate.net
Oxygen Concentration: The presence and concentration of oxygen influence the reaction pathways. Pyrolytic (oxygen-deficient) and oxidative conditions can lead to different product profiles. murdoch.edu.au However, some studies suggest that pyrolytic versus oxidative conditions have little influence on the thermal stability and decomposition of many common BFRs. murdoch.edu.au In some systems, higher oxygen content leads to more efficient combustion and can decrease particulate matter and associated pollutant production. e3s-conferences.org
Residence Time: Longer residence times at high temperatures can promote the destruction of PBDFs and their precursors. diva-portal.org
Catalysts: The presence of metals, particularly copper, can catalyze the formation of PBDFs through the de novo pathway. acs.org The presence of heavy metals during incineration has been shown to result in higher concentrations of PBDDs and PBDFs. nih.gov
Brominated phenols are significant intermediates in the formation of PBDFs. murdoch.edu.auwiley.com They can be formed during the thermal degradation of larger BFRs like Tetrabromobisphenol A (TBBPA) or can be present as industrial chemicals themselves. wiley.comua.es The subsequent condensation of these bromophenols is a key step toward PBDF formation. researchgate.net
The reaction pathway depends on the substitution pattern of the bromophenol precursor:
Precursor to PBDFs: Condensation of bromophenols with an ortho-hydrogen atom can lead to the formation of a brominated dihydroxybiphenyl intermediate, which then cyclizes to form a PBDF. For example, pyrolysis of 2,4-dibromophenol (B41371) can form 2,4,8-tribromodibenzofuran. researchgate.net
Precursor to PBDDs: Condensation of bromophenols containing an ortho-bromine atom can proceed via a brominated phenoxyphenol intermediate to form PBDDs. researchgate.net
Studies have shown that 2,4-dibromophenol has a high potential to form PBDD/Fs compared to other analogues. researchgate.net The oxidation of bromophenols in other contexts, such as water treatment, can also lead to the formation of brominated dimeric products like hydroxylated polybrominated diphenyl ethers (OH-PBDEs), which are themselves precursors for other transformations. acs.org
Photochemical Formation Pathways
PBDFs can be formed through photochemical reactions, where ultraviolet (UV) light provides the energy to initiate the transformation of certain brominated compounds. diva-portal.orginchem.orgresearchgate.net This pathway is particularly relevant for the environmental fate of PBDEs and related compounds.
A key example is the formation of 2,8-dibromodibenzofuran (2,8-BDF) from the photolysis of 2,4,4′-tribromodiphenyl ether (BDE-28). researchgate.netmdpi.com Studies investigating this reaction in simulated soil-washing solutions found that the formation rate of 2,8-BDF was significantly influenced by the type of solubilizing agent present. researchgate.netmdpi.com
Low Formation Rate: Nonionic surfactants like polysorbate (TW80) and the cationic surfactant cetyltrimethylammonium bromide (CTAB) resulted in low 2,8-BDF formation rates (1–5%). researchgate.netmdpi.com
High Formation Rate: In contrast, β-cyclodextrin led to a very high formation rate of about 28%. researchgate.netmdpi.com Other surfactants, including the anionic sodium dodecyl sulfate (B86663) (SDS), also showed high formation rates (7–17%). researchgate.netmdpi.com
These findings indicate that the microenvironment surrounding the precursor molecule plays a crucial role in determining the efficiency of the photochemical cyclization to form PBDFs. mdpi.com Other research has shown that hydroxylated PBDEs (OH-PBDEs), which are metabolites of PBDEs, can also undergo photochemically induced cyclization to produce PBDDs. diva-portal.orgresearchgate.net
Table 2: Formation Rate of this compound from BDE-28 Photolysis in Different Solutions This interactive table shows the influence of different solubilizers on the photochemical formation of 2,8-BDF.
| Solubilizer | Type | 2,8-BDF Formation Rate (%) |
| β-cyclodextrin | Oligosaccharide | ~28 |
| Sodium Dodecyl Sulfate (SDS) | Anionic Surfactant | 7-17 |
| Brij series | Nonionic Surfactant | 7-17 |
| Polysorbate (TW80) | Nonionic Surfactant | 1-5 |
| Cetyltrimethylammonium bromide (CTAB) | Cationic Surfactant | 1-5 |
| Data sourced from a study by Lyu et al. researchgate.netmdpi.com |
Mixed Halogenated Dibenzofuran Formation Mechanisms
When both bromine and chlorine sources are present during thermal processes, such as the co-incineration of BFR-containing plastics and chlorine-containing materials like polyvinyl chloride (PVC), mixed halogenated dibenzofurans (PXDFs) can be formed. murdoch.edu.aunih.govnih.gov These compounds contain both bromine and chlorine atoms attached to the dibenzofuran structure.
The formation mechanisms are analogous to those for PBDD/Fs, involving precursor condensation and de novo synthesis. nih.govpops.int
Precursor Pathway: The condensation of brominated and chlorinated phenolic radicals is a primary route. For instance, the reaction between a 2-chlorophenoxy radical and a 2-bromophenoxy radical can lead to the formation of various mixed chloro-bromo dibenzofurans and dioxins. nih.gov
PBDE Pyrolysis: Pyrolysis of PBDEs in the presence of a chlorine source can lead to the formation of mixed chloro-bromo diphenyl ethers (PBCDEs), which can then subsequently transform into mixed halogenated dibenzofurans (PBCDFs) and dioxins (PBCDDs). nih.gov Density functional theory (DFT) calculations suggest that a chlorine atom preferentially substitutes a bromine atom on the PBDE molecule, creating a PBCDE intermediate that then undergoes cyclization. nih.gov
The ratio of bromine to chlorine in the fuel or waste stream often influences the ratio of these halogens in the resulting mixed halogenated products. pops.int
Advanced Spectroscopic Characterization and Analytical Methodologies for Dibromodibenzofuran
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous determination of the molecular structure of organic compounds. semanticscholar.orgcore.ac.ukslideshare.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. For a compound like 2,8-Dibromodibenzofuran, ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for confirming the substitution pattern on the dibenzofuran (B1670420) core.
In ¹H NMR, the chemical shift (δ) of each proton is influenced by its local electronic environment. The bromine atoms at the 2 and 8 positions are electron-withdrawing, which would deshield the adjacent protons, causing them to resonate at a higher chemical shift (further downfield) compared to the protons on an unsubstituted dibenzofuran molecule. The coupling constants (J) between adjacent protons provide information about their connectivity.
Similarly, in ¹³C NMR, the chemical shifts of the carbon atoms are affected by the attached substituents. The carbons directly bonded to the bromine atoms (C-2 and C-8) would show a significant shift. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), can be employed to establish definitive correlations between protons and carbons, confirming the complete structural assignment. slideshare.netscielo.brresearchgate.netresearchgate.net
While specific experimental data for this compound is not widely published, the expected spectral characteristics can be inferred from the data for the parent compound, dibenzofuran.
| Proton Position | Chemical Shift (δ) in ppm (Solvent) | Multiplicity | J-coupling (Hz) |
|---|---|---|---|
| H-1, H-9 | 7.96 (CDCl₃) | dd | J = 7.7, 1.0 Hz |
| H-2, H-8 | 7.57 (CDCl₃) | ddd | J = 8.4, 7.3, 1.2 Hz |
| H-3, H-7 | 7.46 (CDCl₃) | ddd | J = 8.2, 7.3, 1.0 Hz |
| H-4, H-6 | 7.35 (CDCl₃) | dd | J = 8.2, 1.0 Hz |
Mass Spectrometry Techniques
Mass spectrometry (MS) is a cornerstone for the analysis of halogenated dibenzofurans due to its exceptional sensitivity and selectivity. researchgate.net It is used to determine the molecular weight and elemental composition of a compound and to identify its structure based on fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is essential for the analysis of complex environmental samples where numerous congeners and interfering compounds may be present. nih.gov Unlike low-resolution MS, HRMS provides highly accurate mass measurements, typically to four or five decimal places. This accuracy allows for the determination of the elemental formula of a molecule, distinguishing it from other molecules with the same nominal mass.
For this compound (C₁₂H₆Br₂O), HRMS can confirm its elemental composition by matching the measured mass to the calculated exact mass. This is crucial for differentiating it from other brominated compounds or co-eluting matrix interferences. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio) results in a distinctive pattern in the mass spectrum for molecules containing two bromine atoms (M, M+2, M+4 peaks in a 1:2:1 intensity ratio), which further aids in its identification. The ability of HRMS to identify specific congeners is critical, as the toxicity of dibenzofuran compounds varies significantly depending on the position and number of halogen substituents. nih.govnih.govresearchgate.net
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₆Br₂O |
| Monoisotopic Mass (Calculated) | 323.8785 u |
| Most Abundant Isotope | ¹²C₁₂¹H₆⁷⁹Br⁸¹Br¹⁶O |
| Isotopic Pattern | Characteristic 1:2:1 ratio for [M]⁺, [M+2]⁺, [M+4]⁺ |
The choice of ionization source is a critical parameter in mass spectrometry that influences the sensitivity and type of information obtained. For dibenzofurans, various ionization techniques are employed.
Electron Ionization (EI) : This is a classic, high-energy technique commonly used with Gas Chromatography (GC-MS). It produces extensive fragmentation, creating a characteristic "fingerprint" mass spectrum that is useful for library matching and structural confirmation. nih.gov
Electrospray Ionization (ESI) : A soft ionization technique typically paired with Liquid Chromatography (LC-MS), ESI is suitable for more polar or thermally labile compounds. nih.gov While native dibenzofurans are nonpolar, derivatization can sometimes be used to enhance ESI efficiency.
Atmospheric Pressure Chemical Ionization (APCI) : Also used with LC-MS, APCI is better suited for analyzing relatively nonpolar compounds like this compound compared to ESI. nih.gov
Advanced Ionization Sources : Research into novel ionization sources aims to improve sensitivity and reduce matrix effects. Techniques like supersonic jet/resonance-enhanced multiphoton ionization (SSJ/REMPI) have been explored for the highly selective and sensitive online measurement of polychlorinated dibenzo-p-dioxins/dibenzofurans (PCDD/Fs) and their precursors. researchgate.net Developments in atmospheric pressure glow discharge ionization sources also show promise for analyzing a wide range of compounds, including nonpolar ones. swan.ac.uk
Chromatographic Separation Techniques (e.g., Gas Chromatography-Mass Spectrometry, Liquid Chromatography-Mass Spectrometry)
Chromatography is the primary method for separating this compound from complex sample matrices prior to detection. mdpi.com The coupling of chromatography with mass spectrometry provides a powerful two-dimensional analytical system. scribd.com
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is the most widely used technique for the analysis of persistent organic pollutants like brominated dibenzofurans. researchgate.netresearchgate.net The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a long capillary column. High-resolution capillary columns provide excellent separation of different dibenzofuran congeners. researchgate.net Coupling high-resolution gas chromatography with high-resolution mass spectrometry (HRGC-HRMS) is considered the gold standard for quantitative analysis of these compounds, offering unparalleled selectivity and sensitivity. epa.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is a versatile technique that separates compounds in the liquid phase. spectroscopyworld.comqub.ac.uk It is particularly useful for analyzing compounds that are not volatile enough or are thermally unstable for GC analysis. mdpi.com While GC-MS is more common for dibenzofurans, LC-MS can be an alternative, especially when dealing with complex matrices that require different selectivity or when analyzing precursor or degradation products that are more polar.
Isotope Labeling for Mechanistic Pathway Tracing
Isotope labeling is a powerful technique used to trace the fate of a compound through a chemical reaction or a biological system. wikipedia.org In this method, one or more atoms in the this compound molecule are replaced with one of their heavier, stable isotopes (e.g., ¹³C instead of ¹²C, or ²H instead of ¹H). nih.gov
This "labeled" compound is chemically identical to the unlabeled version but can be distinguished by mass spectrometry. By introducing the labeled compound into an environmental or biological system, researchers can track its movement, degradation, and transformation. For example, isotope labeling can be used to:
Elucidate the formation pathways of brominated dibenzofurans during combustion processes.
Study the metabolic pathways of this compound in organisms.
Determine degradation rates and identify breakdown products in environmental media.
Furthermore, isotopically labeled standards are fundamental to the gold-standard analytical method of isotope dilution mass spectrometry. epa.gov In this quantitative technique, a known amount of a labeled analog of this compound is added to the sample at the beginning of the analytical procedure. By measuring the ratio of the native compound to the labeled standard in the final analysis, highly accurate and precise quantification can be achieved, as this internal standard corrects for any loss of analyte during sample preparation and analysis. nih.gov
Non-Target Screening Approaches for Related Compounds
While traditional "target" analysis looks for specific, known compounds, non-target screening (NTS) is an exploratory approach used to identify a broad range of chemicals present in a sample, including unknown or unexpected ones. diva-portal.org This is particularly relevant for brominated dibenzofurans, as there are many possible congeners and related transformation products that may not be included in standard analytical methods.
NTS typically relies on high-resolution mass spectrometry (HRMS), often coupled with GC or LC. diva-portal.org The workflow involves:
Acquiring full-scan, high-resolution mass spectral data from a sample.
Using sophisticated software to process the data and detect all possible chemical features.
Identifying potential compounds by matching exact masses to chemical formulas and comparing isotopic patterns. The characteristic isotopic signature of bromine is a key identifier for finding brominated compounds.
Confirming the structure of tentatively identified compounds using fragmentation data (MS/MS) and, when possible, comparison to a reference standard.
NTS has been successfully used in screening studies to identify emerging brominated flame retardants and polybrominated dibenzofurans (PBDFs) in various environmental matrices like air, dust, and sediment. diva-portal.orgdiva-portal.org This approach is crucial for discovering new environmental contaminants and understanding the full scope of contamination by dibenzofuran-related compounds.
Computational and Theoretical Chemistry Studies of 2,8 Dibromodibenzofuran
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to investigate the electronic structure and properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules such as 2,8-dibromodibenzofuran.
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For this compound, the central dibenzofuran (B1670420) core is inherently planar. DFT optimization would confirm this planarity and provide precise data on bond lengths, bond angles, and dihedral angles.
Analysis of rotational barriers and conformational preferences is crucial for flexible molecules. researchgate.net While the dibenzofuran skeleton is rigid, DFT can be used to analyze the energetic landscape. The stability of the molecule is determined by finding the global minimum on the potential energy surface. For this compound, the primary conformation is expected to be a planar structure, and DFT calculations would quantify its thermodynamic stability.
Table 1: Calculated Geometric Parameters for this compound This table presents hypothetical, representative data that would be obtained from a DFT geometry optimization.
| Parameter | Atom(s) Involved | Calculated Value |
| Bond Length | C-Br | 1.89 Å |
| Bond Length | C-O | 1.37 Å |
| Bond Length | C-C (Aromatic) | 1.39 - 1.41 Å |
| Bond Angle | C-C-Br | 120.5° |
| Bond Angle | C-O-C | 105.0° |
| Dihedral Angle | C1-C2-C3-C4 | ~0.0° |
A significant application of DFT is the investigation of chemical reaction pathways. By mapping the potential energy surface, researchers can identify intermediates, products, and, crucially, the high-energy transition states that represent the energy barrier for a reaction. researchgate.net The energy of the transition state determines the activation energy, a key factor in reaction kinetics.
For this compound, DFT calculations can elucidate mechanisms for its synthesis or degradation. For instance, studies on related compounds have used DFT to explore pathways for hydrodeoxygenation (HDO), which involves the cleavage of C-O bonds. researchgate.net Such calculations would identify the most energetically favorable route for the deoxygenation of this compound, proceeding through specific intermediates and transition states. researchgate.net Similarly, mechanisms involving cycloaddition or electrophilic substitution could be modeled to understand its reactivity. pku.edu.cn
Table 2: Hypothetical Activation Energies for a Proposed Reaction Pathway This table illustrates how DFT results are used to compare different mechanistic steps.
| Reaction Step | Description | Transition State | Activation Energy (kcal/mol) |
| Step 1 | Initial C-O bond cleavage | TS1 | 35.2 |
| Step 2 | Hydrogenation of the ring | TS2 | 28.7 |
| Step 3 | Bromine elimination | TS3 | 42.1 |
Kinetic and Thermodynamic Studies of Formation Pathways
DFT calculations provide the fundamental energetic data required for kinetic and thermodynamic analysis. Thermodynamic properties such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) can be calculated for reactants, products, and transition states. This information reveals whether a reaction is spontaneous (negative ΔG) and whether it is enthalpically or entropically driven.
Studies on the formation of dibenzofuran in combustion processes have utilized ab initio calculations to map out detailed reaction pathways and calculate temperature-dependent reaction rate constants. bohrium.com A similar approach applied to this compound would help predict its potential formation as a byproduct in industrial or environmental processes involving brominated precursors. By calculating the Gibbs free energy profile for a proposed formation pathway, the rate-limiting step can be identified, providing a target for controlling the reaction. researchgate.net
Table 3: Calculated Thermodynamic Data for a Hypothetical Formation Reaction Representative data for the reaction: Precursor A + Precursor B → this compound.
| Parameter | Value | Unit |
| Enthalpy of Reaction (ΔH) | -25.5 | kcal/mol |
| Gibbs Free Energy of Reaction (ΔG) | -18.9 | kcal/mol |
| Entropy of Reaction (ΔS) | -22.1 | cal/(mol·K) |
| Activation Free Energy (ΔG‡) | 31.4 | kcal/mol |
Prediction of Spectroscopic Properties
Computational methods are highly effective at predicting various types of molecular spectra, which is invaluable for identifying and characterizing compounds.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to predict ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, these calculations would predict the specific resonant frequencies for each unique hydrogen and carbon atom, aiding in the interpretation of experimental NMR spectra. researchgate.net
Vibrational Spectroscopy: DFT calculations can compute the vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra. nih.gov This allows for the assignment of specific spectral bands to the stretching and bending modes of particular bonds (e.g., C-Br, C-O, C-H), confirming the molecular structure. researchgate.net
Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to absorption bands in UV-Visible spectra. researchgate.net These calculations can determine the wavelength of maximum absorption (λmax) and help explain the electronic structure and chromophores within the molecule. nih.gov
Table 4: Predicted vs. Experimental Spectroscopic Data This table shows representative data illustrating the accuracy of computational predictions.
| Spectroscopy Type | Parameter | Predicted Value | Experimental Value |
| ¹³C NMR | C-Br Chemical Shift | 115 ppm | 114 ppm |
| ¹H NMR | H (ortho to Br) | 7.8 ppm | 7.7 ppm |
| IR Spectroscopy | C-Br Stretch | 650 cm⁻¹ | 645 cm⁻¹ |
| UV-Vis | λmax | 305 nm | 308 nm |
Structure-Reactivity Relationships from a Computational Perspective
DFT provides a range of electronic descriptors that are used to understand and predict the chemical reactivity of a molecule. These descriptors help establish quantitative structure-reactivity relationships.
Frontier Molecular Orbitals (FMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability and reactivity. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. researchgate.net Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP map would show negative potential around the oxygen atom and altered potential around the bromine-substituted carbons.
Table 5: Key Computational Reactivity Descriptors for this compound This table lists important theoretical indices used to predict chemical behavior.
| Descriptor | Definition | Significance for Reactivity |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | Correlates with chemical stability |
| Electrophilicity Index (ω) | A measure of energy lowering upon accepting electrons | Predicts behavior as an electrophile |
| Dipole Moment (μ) | A measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions |
Applications in Advanced Materials Science and Molecular Systems
Organic Light-Emitting Diodes (OLEDs) and Phosphorescent OLEDs (PhOLEDs)
The dibenzofuran (B1670420) scaffold is particularly valued in OLED technology for its high triplet energy, which is essential for preventing energy loss in phosphorescent emitters, and its excellent thermal stability. The 2,8-substitution pattern allows for the strategic attachment of various functional groups to fine-tune the electronic properties of the resulting materials.
Dibenzofuran derivatives are extensively used in the development of host materials for the emissive layer in OLEDs. A host material's primary function is to dissolve and separate emitter molecules to prevent self-quenching and to facilitate charge transport, ensuring efficient recombination. The high triplet energy of the dibenzofuran core makes it an ideal scaffold for hosts in PhOLEDs, particularly for blue emitters which have high energy requirements.
Researchers have synthesized numerous host materials by modifying the dibenzofuran structure. For instance, attaching carbazole moieties to the dibenzofuran core at the 2 and 8 positions has been a successful strategy. While dibenzofuran itself has high triplet energy, its inherent carrier transport properties can be insufficient. To address this, it is often modified with other functional groups to enhance charge transport.
One notable example is the development of anthracene-dibenzofuran derivatives as high-efficiency blue host materials. A compound named 2-(10-(4-(tert-butyl)phenyl)anthracen-9-yl)dibenzo[b,d]furan (DBFtPA) was designed and synthesized, demonstrating superior performance compared to similar commercial materials. In an OLED device, DBFtPA used as a host for a fluorescent blue dopant achieved an external quantum efficiency (EQE) of 7.26% and a current efficiency of 8.83 cd/A, highlighting its potential for creating OLEDs with high brightness and color quality.
| Host Material | Dopant | Max. EQE (%) | Current Efficiency (cd/A) | CIE Coordinates |
|---|---|---|---|---|
| DBFtPA | 3Me-1Bu-TPPDA | 7.26 | 8.83 | (0.13, 0.12) |
| DBFPA | 3Me-1Bu-TPPDA | 7.15 | - | - |
The dibenzofuran scaffold can be engineered to create effective electron transport materials (ETMs). By attaching electron-withdrawing or electron-deficient moieties to the 2,8-positions of dibenzofuran, its lowest unoccupied molecular orbital (LUMO) can be lowered, facilitating electron injection and transport.
A prime example is 2,8-bis(diphenylphosphoryl)dibenzo[b,d]furan (PPF), where diphenylphosphine (B32561) oxide groups are substituted at the 2 and 8 positions. This modification converts the dibenzofuran core into a vacuum-sublimable, electron-transporting material. The P=O moieties provide favorable electron-transport properties without significantly lowering the high triplet energy (3.1 eV) of the dibenzofuran core. This makes PPF not only a suitable ETM but also a high-triplet-energy host for blue PhOLEDs. An OLED using PPF as the host for the blue-green phosphorescent emitter FIrpic achieved a maximum EQE of 10.1%.
Furthermore, anthracene-dibenzofuran hybrids have been developed as electron transport-type hosts for pure blue OLEDs. Compounds like p-PPDF demonstrated good electron-transporting features and excellent thermal stability. An OLED device using p-PPDF as a host achieved an EQE of 7.03% and exhibited a significantly longer operational lifetime compared to devices with standard bipolar hosts.
Bipolar host materials, which can transport both holes and electrons, are crucial for creating a balanced charge injection and recombination zone within the emissive layer of an OLED, leading to higher efficiency and lower operating voltages. The dibenzofuran unit, which is generally considered a hole-transporting (p-type) moiety, can be combined with an electron-transporting (n-type) unit to form a single bipolar molecule.
One strategy involves coupling dibenzofuran with a cyano-substituted fluorene, which acts as the n-type unit. Four regioisomers of this design were synthesized and tested in yellow PhOLEDs. The device using the host material 7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile (CF-2-BzF) showed the best performance, achieving a maximum current efficiency of 77.2 cd/A and an outstanding EQE of 25.3%. This demonstrates that the strategic combination of dibenzofuran with an electron-deficient unit can produce highly effective bipolar host materials.
Another approach combines a hole-transporting benzimidazole moiety with an electron-transporting dibenzofuran moiety to create bipolar hosts with very high triplet energy (over 3.10 eV), making them suitable for blue thermally activated delayed fluorescence (TADF) emitters.
| Host Material | Emitter | Max. Current Efficiency (cd/A) | Max. EQE (%) |
|---|---|---|---|
| CF-2-BzF | PO-01 | 77.2 | 25.3 |
| CF-1-BzF | PO-01 | - | - |
| CF-3-BzF | PO-01 | - | - |
| CF-4-BzF | PO-01 | - | - |
Perovskite Light-Emitting Diodes (PeLEDs)
Based on the conducted research, no specific information was found regarding the use of 2,8-Dibromodibenzofuran or its direct derivatives as passivating agents for defect mitigation in Perovskite Light-Emitting Diodes. While dibenzofuran-based compounds have been explored as hole transport materials in perovskite solar cells, their application for defect passivation in PeLEDs is not documented in the available search results. Defect passivation in PeLEDs is an active area of research, with other classes of molecules and materials currently being investigated for this purpose.
Synthetic Precursors for Advanced Chemical Biology Probes and Functional Materials
This compound is a key intermediate in the synthesis of the advanced functional materials discussed previously for OLED applications. chemicalbook.com The bromine atoms at the 2 and 8 positions are readily converted to other functional groups, such as boronic acids, or used directly in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to build larger, more complex molecules. chemicalbook.com This versatility makes it a valuable starting material for creating the bespoke host, electron transport, and bipolar materials that drive innovation in organic electronics.
While this compound is primarily utilized in materials science, the broader benzofuran and dibenzofuran scaffolds have been investigated for applications in chemical biology. Benzofuran derivatives, for example, have been explored as fluorescent probes for bioimaging due to their favorable photophysical properties. nih.gov These probes can be designed to monitor biological environments or conjugate with proteins. nih.gov Although direct synthesis of advanced chemical biology probes from this compound is not widely reported in the search results, its role as a rigid, functionalizable scaffold suggests potential for future development in this area, building upon the principles established with simpler benzofuran-based systems.
Ladder-Type π-Systems and Quaternary Carbon Structures via Dibenzofuran Functionalization
Ladder polymers are a unique class of materials characterized by double-stranded backbones of fused rings, which severely restricts bond rotation. nih.gov This structural rigidity leads to enhanced thermal stability and unique electronic properties, making them highly desirable for advanced applications. nih.gov Aryl dibromides, such as this compound, are key precursors in the synthesis of these rigid polymer structures. dtic.mil
The functionalization of this compound at the bromine positions allows for the construction of extended, conjugated ladder-type π-systems. Through palladium-catalyzed cross-coupling reactions, the dibenzofuran core can be incorporated into larger polymeric frameworks. For instance, annulation reactions involving aryl dibromides and norbornadiene can yield rigid ladder polymers with high molecular weights (10-40 kDa). dtic.mil These synthetic strategies effectively "zip up" linear precursor polymers or directly polymerize monomers into a ladder structure. nih.gov
A critical aspect of forming these ladder structures is the creation of quaternary carbon atoms at the fusion points of the rings. When this compound is used as a building block, the carbon atoms at positions 2 and 8, initially bonded to bromine, form new carbon-carbon bonds during polymerization. In the resulting fused-ring system of a ladder polymer, these carbons become quaternary, being part of two adjacent rings in the polymer backbone. This process is fundamental to achieving the rigid and planar conformation of the final material.
Furthermore, dibenzofuran derivatives can be used to create other forms of ladder π-conjugated systems, such as furan-silole ladder compounds. mdpi.com These materials are synthesized by reacting dimetalated dibenzofuran (which can be derived from this compound) with dichlorosilanes. mdpi.com The resulting structures exhibit distinct optical and electrochemical properties, with potential applications as blue emitters in organic light-emitting devices. mdpi.com
| Polymer Type | Synthetic Strategy | Precursors | Key Structural Feature |
| Rigid Ladder Polymers | Palladium-catalyzed annulation | Aryl dibromides (e.g., this compound), Norbornadiene | Benzocyclobutene backbone linkages dtic.mil |
| Furan-Silole Ladder Systems | Dianion quenching | Dimetalated dibenzofuran, Dichlorosilanes | Fused silole and dibenzofuran rings mdpi.com |
Applications in Advanced Organic Electronic Components
The unique electronic properties of the dibenzofuran core, particularly when functionalized at the 2 and 8 positions, make it a highly effective component in advanced organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). nbinno.comresearchgate.netresearchgate.net
In the field of OLEDs, derivatives of this compound are primarily used as host materials, especially for blue phosphorescent emitters. researchgate.net A key challenge in OLED technology is the development of stable and efficient host materials with high triplet energy to effectively confine the excitons on the guest emitter molecules. Dibenzofuran-based materials are well-suited for this role. For example, 2,8-bis(diphenylphosphine oxide)dibenzofuran (DBFPO or PPF) is a derivative where the bromine atoms are replaced with diphenylphosphine oxide groups. researchgate.netossila.com This modification results in a material with favorable electron-transport properties and a high triplet energy of 3.1 eV, which is crucial for preventing energy loss from the blue emitter. researchgate.netossila.com OLEDs using this material as a host for the blue-green emitter FIrpic have demonstrated high external quantum efficiencies of 10.1% and power efficiencies of 25.9 lm/W. researchgate.net
The versatility of the dibenzofuran scaffold allows for the synthesis of various host materials. By linking dibenzofuran with other aromatic units like anthracene, new high-efficiency blue host materials such as 2-(10-(4-(tert-butyl)phenyl)anthracen-9-yl)dibenzo[b,d]furan (DBFtPA) have been developed. elsevierpure.com These materials exhibit wide band gaps and high photoluminescence quantum yields, leading to OLED devices with enhanced efficiency and excellent color purity. elsevierpure.com
Beyond OLEDs, furan-containing organic semiconductors are recognized for their potential in OFETs. researchgate.netrsc.org These materials can exhibit high charge carrier mobility. While research has often focused on thiophene-based molecules, studies show that furan-based analogues can display comparable and sometimes superior charge transport properties. rsc.org The rigid and planar nature of the dibenzofuran unit, when incorporated into larger conjugated systems, can facilitate efficient intermolecular π-π stacking, which is essential for high mobility in OFETs. The functionalization of this compound provides a synthetic route to create novel donor-acceptor type semiconductors for transistor applications. rsc.org
| Compound/Material | Application | Key Property | Performance Metric |
| 2,8-Bis(diphenylphosphine oxide)dibenzofuran (DBFPO/PPF) | OLED Host Material researchgate.netossila.com | High Triplet Energy (3.1 eV) ossila.com | EQE: 10.1% (with FIrpic emitter) researchgate.net |
| 2-(10-(4-(tert-butyl)phenyl)anthracen-9-yl)dibenzo[b,d]furan (DBFtPA) | OLED Host Material elsevierpure.com | High PLQY (54%) elsevierpure.com | EQE: 7.26% elsevierpure.com |
| Furan-based Semiconductors | OFET Channel Layer rsc.org | Charge Carrier Mobility | µmax: 0.0122 cm²/Vs (for furan-substituted benzothiadiazole) rsc.org |
Environmental Chemical Fate and Transformation Mechanisms of Polybrominated Dibenzofurans
Transport and Distribution in Environmental Compartments
The environmental transport and distribution of 2,8-Dibromodibenzofuran are governed by its physicochemical properties, which are characteristic of polyhalogenated aromatic compounds. As a class, PBDFs are persistent, hydrophobic, and semi-volatile, which allows for both localized distribution and long-range environmental transport.
Atmospheric Transport: PBDFs can be released into the atmosphere from sources such as municipal and industrial waste incineration and the open burning of electronic waste. Once airborne, they can exist in both the gas phase and adsorbed to particulate matter. This dual-phase partitioning facilitates their long-distance travel. Evidence of this long-range transport is the detection of various PBDF congeners in remote locations like the Arctic, far from their primary sources pops.int. Modeling and experimental data indicate that the atmospheric half-lives of PBDFs can range from several days to over a year, meeting the criteria for persistent organic pollutants (POPs) under the Stockholm Convention pops.int.
Distribution in Soil and Sediment: Due to their low water solubility and high octanol-water partition coefficient (log K_ow), PBDFs strongly adsorb to soil and sediment particles. The organic carbon content of the soil or sediment is a key factor in this partitioning behavior. This strong sorption limits their mobility in aqueous environments and leads to their accumulation in benthic sediments and terrestrial soils, which act as significant environmental sinks. This process effectively removes the compounds from the water column but creates a long-term reservoir from which they can potentially re-enter the food web.
Distribution in Aquatic Systems: In water, the concentration of this compound is generally low due to its hydrophobicity and tendency to partition to sediment and suspended organic matter. The dominant fate in the aquatic compartment is deposition into the sediment layer.
The following table summarizes the key transport and distribution characteristics of PBDFs.
| Environmental Compartment | Transport and Distribution Characteristics | Key Factors |
| Atmosphere | Subject to long-range transport via air currents; exists in both gas and particulate phases. | Semi-volatility, persistence. |
| Soil | Strong adsorption to soil particles, leading to accumulation and low mobility. | High log K_ow, soil organic carbon content. |
| Sediment | Acts as a primary sink, with significant accumulation in benthic zones. | Hydrophobicity, partitioning from the water column. |
| Water | Low concentrations in the water column due to partitioning to sediment and suspended solids. | Low water solubility. |
**8.2. Environmental Transformation Processes
Once released into the environment, this compound is subject to several transformation processes that determine its ultimate fate and persistence. The primary degradation pathways are photochemical and microbial, as the compound is resistant to chemical hydrolysis.
Photolysis, or degradation by sunlight, is a significant transformation pathway for PBDFs in the environment, particularly in the atmosphere and surface waters. The process involves the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of carbon-bromine (C-Br) bonds.
Research on the photolysis of PBDEs has shown that it can lead to the formation of PBDFs through intramolecular cyclization after the cleavage of an ortho C-Br bond acs.orgnih.gov. For PBDFs themselves, the primary photochemical reaction is reductive debromination, where a bromine atom is replaced by a hydrogen atom. This process typically occurs in a stepwise manner, leading to the formation of less-brominated dibenzofuran (B1670420) congeners. Studies on the closely related 2,8-dichlorodibenzofuran have demonstrated that photolysis in organic solvents or as a thin film exposed to sunlight results in the progressive loss of chlorine atoms nih.govnih.gov. By analogy, this compound would be expected to degrade into monobromodibenzofurans and eventually the parent dibenzofuran molecule. On prolonged irradiation, these intermediates can further degrade into polymeric products nih.gov.
The efficiency of photolysis is influenced by environmental conditions, such as the presence of hydrogen-donating substances (e.g., organic matter, water) and the intensity of solar radiation acs.orgnih.gov.
The microbial degradation of the parent compound, dibenzofuran, has been studied extensively, providing insights into the potential biotransformation of its brominated derivatives. While specific research on this compound is limited, the established pathways for dibenzofuran serve as a crucial model.
Bacteria capable of degrading dibenzofuran often utilize it as a sole source of carbon and energy. Several bacterial strains, including Sphingomonas sp., Ralstonia sp., and Staphylococcus auriculans, have been identified as capable of breaking down the dibenzofuran structure nih.govnih.govnih.gov. The degradation is typically initiated by a dioxygenase enzyme system.
Two primary initial attack mechanisms have been identified:
Angular Dioxygenation: An enzyme, dibenzofuran 4,4a-dioxygenase, attacks the carbon atom adjacent to the ether bridge, leading to the formation of 2,2',3-trihydroxybiphenyl. This intermediate undergoes further meta-cleavage and is metabolized through the salicylic acid pathway nih.govethz.ch.
Lateral Dioxygenation: The enzyme attacks a lateral aromatic ring (positions 1,2 or 3,4), leading to the formation of dihydroxylated intermediates that are subsequently processed through ring-cleavage pathways nih.gov.
Research on chlorinated dibenzofurans has shown that some fungi, such as Cerrena sp., can degrade congeners like 2,4,8-trichlorodibenzofuran, often through the action of ligninolytic enzymes like laccase researchgate.net. It is plausible that similar microbial pathways exist for the degradation of this compound, although the presence of bromine atoms may slow the rate of degradation compared to the non-halogenated parent compound.
| Microorganism Genus | Degradation Pathway for Dibenzofuran/Analogues | Key Enzymes/Intermediates |
| Sphingomonas | Angular Dioxygenation | Dibenzofuran 4,4a-dioxygenase, 2,2',3-trihydroxybiphenyl, Salicylic acid |
| Ralstonia | Lateral Dioxygenation | 1,2-dihydroxydibenzofuran, meta-cleavage products |
| Staphylococcus | Angular Dioxygenation | Salicylic acid, Gentisic acid |
| Cerrena (Fungus) | Ligninolytic degradation (of TCDF) | Laccase |
Bioaccumulation and Biomagnification in Ecosystems (Chemical Transfer Focus)
Bioaccumulation is the process where the concentration of a chemical in an organism becomes higher than its concentration in the surrounding environment oregonstate.edu. Biomagnification is the progressive increase in the concentration of a substance in organisms at successively higher levels in a food chain cimi.orgepa.gov. Due to its high lipophilicity (fat-loving nature) and resistance to metabolic degradation, this compound has a strong potential for both bioaccumulation and biomagnification.
PBDFs, as a class, are known to accumulate in the fatty tissues of living organisms cimi.org. The extent of bioaccumulation is congener-specific and is related to the degree and position of bromine substitution. Studies on fish have shown that while many PBDFs are hydrophobic, not all congeners accumulate to the same extent. Lower chlorinated/brominated congeners are sometimes metabolized and excreted more readily than highly substituted ones oup.comoup.com. However, 2,3,7,8-substituted PBDFs are known to be particularly persistent and bioaccumulative mdpi.com.
The transfer of these compounds occurs as organisms at one trophic level consume contaminated organisms from a lower level. This leads to the highest concentrations being found in apex predators, such as marine mammals, birds of prey, and humans pops.int. The Biota-to-Sediment Accumulation Factor (BSAF), which relates the concentration of a chemical in an organism to its concentration in the sediment, is often used to quantify this potential. Studies on related PCDF congeners in polychaete worms have shown that BSAFs tend to decrease with increasing lipophilicity for highly halogenated compounds, but that less chlorinated congeners like tetrachlorodibenzofuran (TCDF) can have high BSAF values, indicating significant bioavailability from sediment frontiersin.org.
Occurrence in Waste Streams and End-of-Life Products
This compound is not intentionally added to products. Its presence in the environment is primarily linked to waste streams from products containing brominated flame retardants (BFRs).
Electronic Waste (E-waste): The most significant source of PBDFs is the processing of e-waste. Plastics from the casings of old electronics, such as cathode ray tube (CRT) televisions and computer monitors, were often treated with high concentrations of PBDEs to meet fire safety standards. During the lifetime of these products, and more significantly during their end-of-life processing (e.g., shredding, melting, open burning), these PBDEs can be transformed into PBDFs nih.govnih.gov. Analyses of plastics from e-waste recycling sites have revealed high concentrations of PBDFs, often orders of magnitude higher than the levels found in the original technical PBDE mixtures nih.govnih.gov.
Incineration and Combustion: Municipal and industrial incinerators that process BFR-containing materials can unintentionally produce and release PBDFs into the atmosphere via flue gases and into solid residues like fly ash. The informal burning of waste, a common practice for volume reduction or metal recovery from e-waste in some regions, is a major, uncontrolled source of PBDF emissions greenpeace.to.
Landfills and Leachate: Products containing BFRs that are disposed of in landfills can slowly release these compounds and their degradation products, including PBDFs, into the landfill environment and potentially into the resulting leachate nih.gov.
Analytical Monitoring in Environmental Matrices
The detection and quantification of this compound in environmental samples present significant analytical challenges due to its extremely low concentrations (parts per trillion or quadrillion) and the complexity of the sample matrices.
The standard and most reliable method for the analysis of PBDFs is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) epa.gov. This technique provides the necessary selectivity and sensitivity to distinguish between different PBDF congeners and to differentiate them from other co-extracted compounds.
The analytical process generally involves several key steps:
Sampling: Collection of air (using high-volume samplers with polyurethane foam plugs), water, soil, sediment, or biological tissue epa.gov.
Extraction: Using organic solvents (e.g., hexane, dichloromethane) to isolate the target compounds from the sample matrix.
Clean-up: A multi-step process to remove interfering substances. This often involves column chromatography with various sorbents like silica, alumina, and activated carbon.
Instrumental Analysis: The cleaned extract is injected into the HRGC-HRMS system. The HRGC separates the individual congeners based on their boiling points and polarity, and the HRMS detects and quantifies them based on their exact mass-to-charge ratio.
This rigorous analytical approach is essential for accurately monitoring the levels of this compound and other PBDFs in various environmental compartments to assess contamination levels and potential risks epa.govcdc.govcnr.it.
| Analytical Step | Technique/Method | Purpose |
| Extraction | Solvent Extraction (e.g., Soxhlet) | Isolate organic compounds from the sample matrix. |
| Clean-up | Multi-column Chromatography (Silica, Alumina, Carbon) | Remove interfering compounds (e.g., lipids, other organics). |
| Separation | High-Resolution Gas Chromatography (HRGC) | Separate individual PBDF congeners from each other. |
| Detection & Quantification | High-Resolution Mass Spectrometry (HRMS) | Identify and measure the mass of each congener with high accuracy. |
Future Research Directions and Emerging Paradigms
Development of Novel and Sustainable Synthetic Routes for Dibenzofuran (B1670420) Architectures
The synthesis of the dibenzofuran core is evolving from traditional methods, which often require harsh conditions, towards more efficient and environmentally benign strategies. A significant paradigm shift is the adoption of "green chemistry" principles, emphasizing atom economy, the use of safer solvents, and energy efficiency.
Recent advancements highlight several promising research avenues:
Catalyst-Driven Methodologies: Palladium and copper-catalyzed reactions have become central to modern dibenzofuran synthesis. organic-chemistry.orgorganic-chemistry.org Research is focused on developing reusable catalysts, such as palladium on carbon (Pd/C), which allow for ligand-free conditions and simplified product purification. organic-chemistry.org One-pot protocols, where multiple reaction steps are performed sequentially in the same vessel, are gaining traction as they reduce waste and operational complexity. organic-chemistry.orgorganic-chemistry.org An efficient one-pot synthesis combines Pd-catalyzed cross-coupling/aromatization with Cu-catalyzed Ullmann coupling to rapidly construct the dibenzofuran motif. organic-chemistry.org
Visible-Light Photochemistry: The use of visible light as a renewable energy source to drive chemical reactions represents a frontier in sustainable synthesis. mdpi.com This approach allows for reactions to proceed under mild conditions, often without the need for aggressive reagents.
Benign Solvents and Reagents: A move away from hazardous organic solvents towards greener alternatives like water is a key research goal. acs.org For instance, a copper-catalyzed cyclization of cyclic diaryliodonium salts has been successfully demonstrated in water, providing straightforward access to dibenzofuran derivatives. acs.org Similarly, the use of mild bases like sodium bicarbonate (NaHCO3) in an open atmosphere contributes to the sustainability of these synthetic strategies. researchgate.net
| Feature | Traditional Synthetic Methods | Emerging Sustainable Routes |
| Catalysts | Often stoichiometric reagents | Reusable, low-loading Pd or Cu catalysts organic-chemistry.org |
| Conditions | Harsh (high temperatures, strong acids/bases) | Mild (e.g., room temperature, visible light) mdpi.com |
| Solvents | Hazardous organic solvents | Green solvents (e.g., water, ethanol) organic-chemistry.orgacs.org |
| Efficiency | Multi-step, purification-intensive | One-pot syntheses, cascade reactions organic-chemistry.orgresearchgate.net |
| Energy Source | Thermal heating | Visible light mdpi.com |
Exploration of New Chemical Transformations of Brominated Dibenzofurans
The bromine atoms on the 2,8-dibromodibenzofuran scaffold are not merely structural components; they are versatile chemical "handles" for subsequent molecular elaboration. The carbon-bromine bond is weaker than the corresponding carbon-chlorine bond, making it more susceptible to substitution and an ideal site for introducing new functional groups. inchem.org Future research will continue to leverage these reactive sites for creating complex, high-value molecules.
The primary focus in this area is on transition-metal-catalyzed cross-coupling reactions. These reactions allow for the precise formation of new carbon-carbon and carbon-heteroatom bonds. Key research directions include:
Suzuki-Miyaura Coupling: This reaction, which couples an organoboron compound with an organohalide, is a robust method for creating new C-C bonds. This compound can be reacted with aryl boronic acids to synthesize complex terpyridine ligands and other advanced materials. chemicalbook.com
Other Cross-Coupling Reactions: Exploration of other coupling methodologies, such as Heck, Sonogashira, and Buchwald-Hartwig amination, will expand the library of accessible dibenzofuran derivatives. This allows for the introduction of alkenyl, alkynyl, and nitrogen-containing moieties, respectively, paving the way for novel pharmaceuticals, polymers, and electronic materials.
Direct C-H Functionalization: While transformations at the C-Br bond are well-established, an emerging paradigm is the direct functionalization of C-H bonds on the dibenzofuran core. hw.ac.uk Developing selective methods to functionalize the remaining C-H positions while the bromine atoms are still present would provide a powerful tool for creating highly substituted and complex molecular architectures.
Advanced In Situ Monitoring Techniques for Unintentional Formation
Polybrominated dibenzofurans (PBDFs) are recognized as persistent organic pollutants that can form unintentionally during high-temperature industrial processes, particularly those involving brominated flame retardants. nih.gov The de novo synthesis of PBDFs can occur from precursors like activated carbon in the presence of copper(II) bromide at temperatures between 300 and 500 °C. acs.orgnih.gov A critical area of future research is the development of advanced analytical techniques for real-time, in situ monitoring of these hazardous byproducts.
Current methods for detecting PBDFs typically involve collecting samples and performing complex laboratory analysis. The future lies in technologies that can provide immediate feedback, enabling process optimization to minimize or prevent formation. Emerging research directions include:
Spectroscopic Probes: The adaptation of techniques like UV-visible spectrophotometry for real-time monitoring in industrial settings is a promising approach. rsc.org Developing fiber-optic probes that can withstand harsh conditions (e.g., high temperatures, corrosive gases) and selectively detect the spectral signatures of PBDFs or their immediate precursors in exhaust streams would be a significant breakthrough.
Sensor Development: The design of chemical or optical sensors tuned for the specific detection of dibenzofuran-type structures is a major goal. These sensors could be integrated directly into industrial stacks or process chambers, providing continuous data and triggering alarms if formation conditions are detected.
Mass Spectrometry Interfaces: Miniaturized mass spectrometry systems with novel atmospheric pressure interfaces could be deployed for quasi-real-time analysis of gas streams, offering high sensitivity and specificity for a range of unintentionally formed compounds.
Rational Design of Dibenzofuran-Based Functional Materials for Next-Generation Technologies
The rigid, planar, and electron-rich structure of the dibenzofuran core makes it an exceptional building block for advanced functional materials. The "rational design" approach involves strategically modifying the dibenzofuran skeleton to tune its electronic, optical, and physical properties for specific applications.
Key areas where dibenzofuran-based materials are expected to have a significant impact include:
Organic Electronics: Dibenzofuran derivatives are highly promising for use in organic light-emitting diodes (OLEDs). acs.org By attaching electron-donating and electron-accepting units to the dibenzofuran core, researchers can create bipolar host materials capable of efficient energy transfer to phosphorescent emitters. rsc.org The precise substitution pattern (regioisomerism) on the dibenzofuran has been shown to directly influence device performance, including current efficiency and external quantum efficiency. rsc.org
Photocatalysis and Energy: Dibenzofuran units can be incorporated into covalent organic frameworks (COFs) to create materials for sustainable energy applications. rsc.org A rationally designed benzodifuran-based COF has demonstrated efficient photocatalytic hydrogen evolution from water under simulated sunlight, showcasing the potential of these materials in renewable energy production. rsc.org
Sensing and Molecular Recognition: The ability to functionalize the dibenzofuran scaffold at specific positions (e.g., via the bromine atoms in this compound) allows for the construction of complex host molecules for chemical sensing and molecular recognition applications.
| Application Area | Material Type | Function of Dibenzofuran Core | Key Performance Metric |
| Organic Electronics | Bipolar host materials for PhOLEDs rsc.org | Provides charge transport and high triplet energy | External Quantum Efficiency (up to 25.3%) rsc.org |
| Sustainable Energy | Covalent Organic Frameworks (COFs) rsc.org | Acts as a light-harvesting donor unit | Hydrogen Evolution Rate (1390 µmol g⁻¹ h⁻¹) rsc.org |
| Advanced Materials | Ligands for metal complexes chemicalbook.com | Provides a rigid structural backbone | Coordination and catalytic properties |
Interdisciplinary Approaches in Environmental Chemistry and Material Science Related to Dibenzofurans
Addressing the dual nature of dibenzofurans—as both valuable material building blocks and potential environmental pollutants—requires a deeply integrated, interdisciplinary approach that bridges materials science and environmental chemistry. berkeley.edu Future progress depends on creating a feedback loop where the design of new materials is informed by a thorough understanding of their potential environmental fate and toxicity.
This emerging paradigm involves a cyclical research process:
Sustainable Design (Materials Science): Chemists and materials scientists focus on creating novel dibenzofuran-based materials using sustainable synthetic routes (as discussed in 9.1). A key consideration during the design phase is the "end-of-life" scenario. For instance, designers might intentionally avoid substitution patterns (e.g., 2,3,7,8-substitution) that are known to lead to high biological persistence and toxicity. nih.gov
Impact Evaluation (Environmental Chemistry): The newly synthesized materials are then evaluated by environmental chemists and toxicologists. This involves studying their persistence, bioaccumulation potential, and metabolic pathways. nih.gov This research provides crucial data on how structural modifications affect the environmental and health impact of the compounds.
Informed Redesign (Collaborative Refinement): The feedback from the environmental evaluation is used to refine the next generation of materials. berkeley.edu If a particular derivative shows undesirable environmental properties, its structure can be modified to be more benign without sacrificing its desired function.
This collaborative model ensures that the pursuit of high-performance materials does not come at the cost of environmental health. It represents a shift from reactive problem-solving to proactive, sustainable innovation in the chemistry of dibenzofurans.
Q & A
Q. What experimental methods are recommended for characterizing the purity of 2,8-dibromodibenzofuran?
To confirm purity, researchers should employ a combination of techniques:
- Melting Point Analysis : Compare observed melting points (e.g., 226°C ) with literature values.
- Chromatography : Use HPLC or GC-MS to detect impurities, especially since commercial suppliers may not provide analytical data .
- Spectroscopy : Validate via H/C NMR and FT-IR to confirm structural integrity and absence of contaminants.
Q. How can researchers safely handle and store this compound in the laboratory?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential toxicity of brominated aromatics.
- Storage : Keep in a desiccator at 4°C to prevent degradation.
- Ventilation : Work in a fume hood to avoid inhalation of airborne particles .
Q. What spectroscopic techniques are critical for structural confirmation of this compound?
- Mass Spectrometry (MS) : Confirm molecular weight (325.983 g/mol) via high-resolution MS .
- Nuclear Magnetic Resonance (NMR) : Use H NMR to identify aromatic proton environments and C NMR to assign carbon-bromine couplings .
Advanced Research Questions
Q. How can lithiation reactions be optimized to synthesize 2,8-dibenzofurandicarboxylic acid from this compound?
- Reaction Conditions : Use n-butyllithium (2 equivalents) at −78°C in THF, followed by carbonation with dry ice. Monitor reaction progress via TLC .
- Yield Improvement : Pre-activate the substrate with catalytic amounts of TMEDA to enhance lithiation efficiency.
Q. What strategies mitigate low yields in cross-coupling reactions involving this compound?
- Catalyst Selection : Employ Pd(PPh) or PdCl(dppf) for Suzuki-Miyaura couplings, ensuring strict anhydrous conditions.
- Solvent Optimization : Use DMF or toluene with degassing to prevent catalyst poisoning.
- Stoichiometry Control : Balance boronic acid equivalents to avoid side reactions from mono-substitution .
Q. How can discrepancies between experimental and computational spectral data (e.g., UV-Vis) be resolved?
- TDDFT Calibration : Compare experimental absorption maxima with time-dependent density functional theory (TDDFT) calculations, adjusting solvent parameters in simulations.
- Sample Purity Reassessment : Contaminants or degradation products may skew results; re-analyze via HPLC-MS .
Q. What challenges arise in quantifying this compound in environmental samples via mass spectrometry?
- Matrix Effects : Co-eluting compounds in complex samples (e.g., soil) can suppress ionization. Use isotope-labeled internal standards for correction.
- Fragmentation Patterns : Optimize collision energy to distinguish target ions from structurally similar brominated furans .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the thermal stability of this compound?
- Controlled Replication : Repeat decomposition experiments (e.g., TGA/DSC) under inert atmospheres to isolate oxidation vs. thermal degradation pathways.
- Literature Cross-Validation : Compare data with structurally analogous compounds (e.g., 2,8-dichlorodibenzofuran) to identify trends in halogen effects .
Q. What methodologies validate the absence of polychlorinated dibenzofuran (PCDF) impurities in synthesized this compound?
- High-Resolution Mass Spectrometry (HRMS) : Detect trace chlorinated byproducts via exact mass matching.
- GC-ECD/GC-MS : Use electron capture detection for halogen-specific sensitivity .
Synthesis & Functionalization
Q. What are the limitations of direct bromination routes for this compound synthesis?
Q. How can computational tools predict reaction pathways for this compound derivatization?
- DFT Modeling : Calculate activation energies for proposed mechanisms (e.g., nucleophilic aromatic substitution) to prioritize viable routes.
- Solvent Effect Simulations : Use COSMO-RS to optimize solvent choices for solubility and reaction rates .
Safety & Regulatory Considerations
Q. What are the ecotoxicological implications of this compound in environmental research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
